N-(4-pyridinyl)-10-undecenamide
Description
N-(4-Pyridinyl)-10-undecenamide is an organic compound featuring an 11-carbon undecenamide backbone (with a terminal double bond at the 10th position) and a 4-pyridinyl substituent attached via an amide linkage.
Properties
Molecular Formula |
C16H24N2O |
|---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
N-pyridin-4-ylundec-10-enamide |
InChI |
InChI=1S/C16H24N2O/c1-2-3-4-5-6-7-8-9-10-16(19)18-15-11-13-17-14-12-15/h2,11-14H,1,3-10H2,(H,17,18,19) |
InChI Key |
IIGUBEXBRRYONE-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCC(=O)NC1=CC=NC=C1 |
Canonical SMILES |
C=CCCCCCCCCC(=O)NC1=CC=NC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Nitrophenyl)-10-undecenamide
- Molecular Formula : C₁₇H₂₄N₂O₃ .
- Structure: The nitro group (-NO₂) at the para position of the phenyl ring introduces strong electron-withdrawing effects, polarizing the amide bond and enhancing electrophilicity. This contrasts with the pyridinyl group in the target compound, where the nitrogen in the aromatic ring contributes to π-π stacking and hydrogen-bonding capabilities.
- Implications : Nitro-substituted analogs are often associated with higher reactivity in electrophilic substitution reactions but may exhibit reduced solubility in polar solvents compared to pyridine-containing derivatives .
N-(4-Methoxyphenyl)-10-undecenamide
- Molecular Formula: C₁₈H₂₇NO₂ .
- Structure : The methoxy (-OCH₃) group at the para position is electron-donating, increasing electron density on the phenyl ring. This contrasts sharply with the electron-deficient pyridinyl ring in the target compound.
N-(2-Pyrimidinyl)-10-undecenamide
- Molecular Formula : C₁₅H₂₃N₃O .
- Structure: The pyrimidine ring contains two nitrogen atoms, creating a more electron-deficient heterocycle than pyridine.
- Implications : Pyrimidine derivatives often exhibit distinct binding affinities in medicinal chemistry applications compared to single-nitrogen heterocycles like pyridine .
N-(2-Morpholinoethyl)-10-undecenamide
- Molecular Formula : C₁₇H₃₂N₂O₂ .
- Structure: The morpholinoethyl group introduces a tertiary amine and ether moiety, significantly altering steric bulk and solubility. This substituent is more flexible and hydrophilic than rigid aromatic groups like pyridine.
- Implications : Morpholine-containing compounds are frequently designed to improve blood-brain barrier penetration or modulate metabolic stability .
Structural and Functional Comparison Table
Research Findings and Theoretical Insights
- Solubility Trends: Aromatic nitro and methoxy groups reduce and enhance lipophilicity, respectively, while morpholino groups balance hydrophilicity and steric bulk .
- Biological Relevance : Pyrimidine and morpholine derivatives are common in drug design for targeting enzymes (e.g., kinases) or improving bioavailability .
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